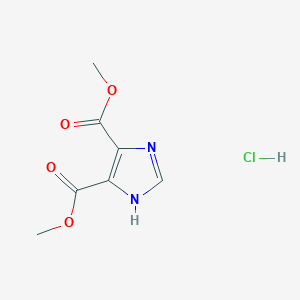

dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

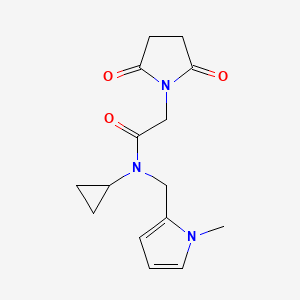

Dimethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O4 . It has a molecular weight of 184.1494 . The IUPAC Standard InChI is InChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3, (H,8,9) .

Molecular Structure Analysis

The chemical structure of dimethyl 1H-imidazole-4,5-dicarboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Dimethyl 1H-imidazole-4,5-dicarboxylate is a white to yellow crystalline powder .Scientific Research Applications

Reactivity and Spectroscopic Characterization

Imidazole derivatives, including dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride, have been extensively studied for their reactive properties. Mossaraf Hossain et al. (2018) synthesized new imidazole derivatives and analyzed their spectroscopic and reactive properties through a combination of experimental and computational approaches. These studies provide insights into the reactivity of imidazole derivatives, showcasing their potential in chemical synthesis and materials science (Hossain et al., 2018).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate significant potential in luminescence sensing. B. Shi et al. (2015) synthesized novel frameworks sensitive to benzaldehyde-based derivatives, indicating applications in chemical sensing and environmental monitoring (Shi et al., 2015).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, including those related to dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride, have been explored as corrosion inhibitors for carbon steel in acidic media. Research by Berrin Duran et al. (2021) highlights the effectiveness of these compounds in protecting metal surfaces, pointing towards applications in industrial maintenance and preservation (Duran et al., 2021).

Anticancer Drug Mechanisms

The hydrolysis process of anticancer drugs, such as the ruthenium(III) complex NAMI-A, which includes imidazole as a ligand, has been the subject of detailed study. Research by Jincan Chen et al. (2007) using density functional theory (DFT) offers valuable insights into the drug's mechanism, potentially guiding the development of new therapeutics (Chen et al., 2007).

Catalyst-Free Chemical Synthesis

Innovations in chemical synthesis, such as the catalyst-free cyanation and azidation of organic compounds, have also seen applications of imidazole derivatives. Research by M. Nasseri et al. (2019) demonstrates a one-pot preparation of 5-substituted 1H-tetrazoles, indicating the compound's utility in facilitating efficient and environmentally friendly synthesis processes (Nasseri et al., 2019).

Mechanism of Action

Target of Action

The primary targets of Dimethyl 1H-Imidazole-4,5-dicarboxylate Hydrochloride are currently unknown. The compound’s structure and molecular weight have been identified

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Imidazole derivatives have been reported to exhibit a range of biological activities , suggesting that Dimethyl 1H-Imidazole-4,5-dicarboxylate Hydrochloride may interact with multiple targets in complex ways.

Biochemical Pathways

It has been used as an intermediate in the synthesis of hedgehog signaling pathway inhibitors and compounds with anti-hepatitis b and c virus activities in vitro .

Result of Action

It’s worth noting that imidazole derivatives have been associated with a variety of biological activities .

properties

IUPAC Name |

dimethyl 1H-imidazole-4,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.ClH/c1-12-6(10)4-5(7(11)13-2)9-3-8-4;/h3H,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISTIKMLKZGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)

![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)

![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)